molecular formula C9H10N2O B1355127 4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 86518-06-1

4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No. B1355127
CAS RN: 86518-06-1
M. Wt: 162.19 g/mol
InChI Key: JLZVGBFCHKXXDU-UHFFFAOYSA-N
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Description

“4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine” is a heterocyclic compound . It is a structural motif found in numerous bioactive molecules . It has an empirical formula of C8H8N2O and a molecular weight of 148.16 .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been achieved via the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine” consists of a pyrrole moiety fused to a pyridine nucleus . This forms a bicyclic ring system .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Pyrrolopyridine Derivatives: The synthesis of pyrrolo[3,2-c]pyridine derivatives, including 4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine, has been a subject of research. For instance, Bencková and Krutošíková (1997) discussed the synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids, which are structurally related to 4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine (Bencková & Krutošíková, 1997).

Degradation and Stability Studies

  • Degradation Kinetics in Aqueous Solutions: Muszalska and Wituła (2005) investigated the degradation kinetics of a structurally similar compound to 4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine in aqueous solutions. The study provided insights into the stability and degradation patterns of this class of compounds (Muszalska & Wituła, 2005).

Chemical Synthesis Techniques

  • Four Component Synthesis: Li et al. (2020) developed a direct and metal-free method to synthesize poly-substituted pyrrolo[3,2-c]pyridin-4-one and its analogues. This method is relevant for the synthesis of compounds like 4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine and emphasizes efficient, metal-free reaction conditions (Li, Fan, Qi, & Zhang, 2020).

Spectroscopic and Quantum Studies

  • Spectral Analysis and Quantum Studies: Halim and Ibrahim (2022) conducted a detailed study on the spectral analysis and quantum studies of pyrrolo[3,4-b]pyridine derivatives. Their work provides valuable insights into the electronic and photophysical properties of compounds related to 4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine (Halim & Ibrahim, 2022).

Pharmaceutical Applications

  • Design and Synthesis for Pharmaceutical Use: Bodige et al. (2019) focused on designing and synthesizing pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives for potential pharmaceutical applications. This research indicates the broader application of pyrrolopyridine compounds in drug development (Bodige, Ravula, Gulipalli, Endoori, Cherukumalli, Jn, & Seelam, 2019).

properties

IUPAC Name

4-methoxy-1-methylpyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-6-4-7-8(11)3-5-10-9(7)12-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZVGBFCHKXXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CN=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine

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